
3-(2-Phenoxypropanamido)cyclohexyl (4-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenoxypropanamido)cyclohexyl (4-fluorophenyl)carbamate is a chemical compound with the SMILES String: CC(Oc1ccccc1)C(=O)NC2CCCC(C2)OC(=O)Nc3ccc(F)cc3 . The molecule consists of 25 Hydrogen atoms, 22 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 1 Fluorine atom, totaling 54 atoms .
Molecular Structure Analysis
The molecule contains a total of 56 bonds, including 31 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aromatic), and 1 ether (aromatic) .Wissenschaftliche Forschungsanwendungen
C19H20FNO2C_{19}H_{20}FNO_2C19H20FNO2
and a molecular weight of approximately 313.375 g/mol .Environmental Chemistry
a. Water Treatment: Given its aromatic and carbamate functionalities, this compound could be tested for water purification applications. Researchers may assess its ability to adsorb or degrade pollutants.
b. Soil Remediation: The compound’s cyclohexyl group could enhance its interaction with soil matrices. Studies might explore its potential for soil remediation, especially in contaminated sites.
These applications represent only a subset of the compound’s potential uses. Researchers should conduct further studies to uncover additional applications and optimize its properties for specific contexts. Keep in mind that this information is based on available data, and experimental validation is essential . If you need more detailed information or have other queries, feel free to ask!
Eigenschaften
IUPAC Name |
[3-(2-phenoxypropanoylamino)cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4/c1-15(28-19-7-3-2-4-8-19)21(26)24-18-6-5-9-20(14-18)29-22(27)25-17-12-10-16(23)11-13-17/h2-4,7-8,10-13,15,18,20H,5-6,9,14H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREUVBDKSNWWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC(C1)OC(=O)NC2=CC=C(C=C2)F)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenoxypropanamido)cyclohexyl (4-fluorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2542899.png)
![3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2542900.png)
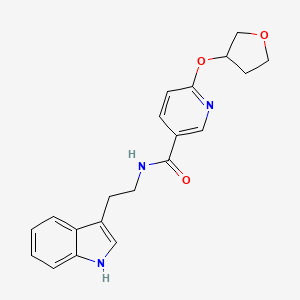
![[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2542904.png)
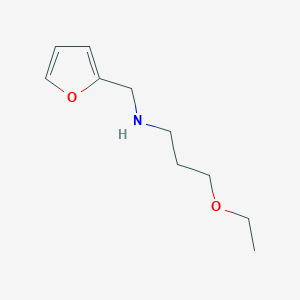
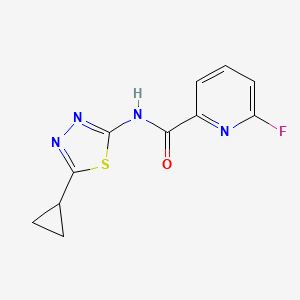
![(4-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2542907.png)


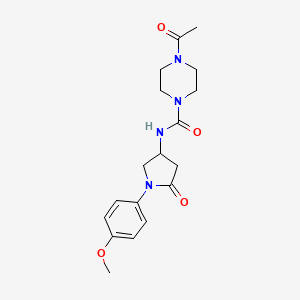

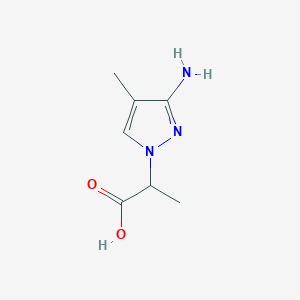
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2542917.png)
![2-{6-chloro-4-oxo-3H,4H-pyrido[3,4-d]pyrimidin-3-yl}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2542918.png)